molecular formula C11H14NO4P B14168810 Furfurylammonium phenylphosphite CAS No. 18032-70-7

Furfurylammonium phenylphosphite

Cat. No.: B14168810
CAS No.: 18032-70-7
M. Wt: 255.21 g/mol
InChI Key: PBZRZTRBPHTFPZ-UHFFFAOYSA-N
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Description

Furfurylammonium phenylphosphite is an organic-inorganic hybrid compound notable for its role in advanced materials, particularly in perovskite solar cells. It belongs to the Ruddlesden–Popper (RP) phase 2D perovskites, where the furfurylammonium cation acts as a spacer between inorganic layers, enhancing structural stability and charge transport efficiency. Studies demonstrate its ability to improve photovoltaic performance by reducing charge recombination and increasing moisture resistance compared to conventional 3D perovskites . Its phenylphosphite anion contributes to tailored electronic properties, making it a critical component in next-generation solar cells.

Properties

CAS No.

18032-70-7

Molecular Formula

C11H14NO4P

Molecular Weight

255.21 g/mol

IUPAC Name

furan-2-ylmethylazanium;hydroxy(phenyl)phosphinate

InChI

InChI=1S/C6H7O3P.C5H7NO/c7-10(8,9)6-4-2-1-3-5-6;6-4-5-2-1-3-7-5/h1-5H,(H2,7,8,9);1-3H,4,6H2

InChI Key

PBZRZTRBPHTFPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(O)[O-].C1=COC(=C1)C[NH3+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of furfurylammonium phenylphosphite typically involves the reaction of furfurylamine with phenylphosphonic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Furfurylamine+Phenylphosphonic dichlorideFurfurylammonium phenylphosphite+HCl\text{Furfurylamine} + \text{Phenylphosphonic dichloride} \rightarrow \text{this compound} + \text{HCl} Furfurylamine+Phenylphosphonic dichloride→Furfurylammonium phenylphosphite+HCl

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at a specific temperature, often around room temperature to slightly elevated temperatures, to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Furfurylammonium phenylphosphite can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates.

    Reduction: Reduction reactions can lead to the formation of phosphines.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products:

    Oxidation: Phenylphosphate derivatives.

    Reduction: Phenylphosphine derivatives.

    Substitution: Various substituted phenylphosphite compounds.

Scientific Research Applications

Furfurylammonium phenylphosphite has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound can be employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of furfurylammonium phenylphosphite involves its interaction with specific molecular targets. The furfuryl group can participate in various chemical reactions, while the phenylphosphite moiety can act as a ligand or catalyst in different processes. The compound’s effects are mediated through pathways involving electron transfer, coordination chemistry, and molecular recognition.

Comparison with Similar Compounds

Furfurylammonium Chloridozincophosphate

Structure : Furfurylammonium chloridozincophosphate (Zn(HPO₄)ClC₅H₅ONH₃) features a 2D anionic framework with [Zn(HPO₄)Cl] layers stabilized by furfurylammonium cations. The layers contain two pore types: 4-membered [Zn₂P₂] rings (4.426 × 3.911 Å) and 8-membered [Zn₄P₄] rings (9.571 × 3.376 Å), with P–OH groups partially blocking pore accessibility .
Bonding : Key interactions include Zn–O (1.947 Å), Zn–Cl (2.216 Å), and P–O (1.531 Å), comparable to related zincophosphates like Zn(HPO₄)ClC₅H₁₂N . Hydrogen bonds (N–H⋯O, N–H⋯Cl, and O–H⋯O) further stabilize the structure.
Comparison :

  • Similarities : Both compounds utilize furfurylammonium cations for charge balance and structural templating.
  • Differences: Furfurylammonium phenylphosphite lacks the inorganic Zn–Cl–PO₄ framework, instead forming perovskite layers. Its application focus is optoelectronic, whereas chloridozincophosphate is studied for porous material applications .

Tris-2,6-di(t-butyl)phenylphosphite (PhP)

Structure: PhP is a phenolic antioxidant with bulky t-butyl groups attached to a phenylphosphite core. Its steric hindrance enhances thermal stability, making it effective in polymer stabilization . Applications: Used as a plastic additive to prevent oxidative degradation. Environmental studies detect PhP in sediments, often linked to plastic combustion . Comparison:

  • Chemical Stability : PhP’s t-butyl groups confer higher thermal resistance than this compound, which prioritizes electronic properties over inertness.
  • Environmental Impact : PhP is a persistent pollutant, with sediment concentrations influenced by lab artifacts (e.g., procedural blanks) and localized pollution sources . This compound, in contrast, is designed for controlled device environments.

Di(nonylphenyl)phenylphosphite (DNPP) and Tris(nonylphenyl)phosphite (TNPP)

Structure: DNPP and TNPP are alkylated phenylphosphites with nonylphenyl substituents. These compounds act as antioxidants in polyolefins (e.g., polypropylene) . Function: They scavenge free radicals, extending polymer lifespan. DNPP’s structure includes two nonylphenyl groups and one phenyl group, while TNPP has three nonylphenyl chains. Comparison:

  • Solubility: The nonyl chains in DNPP/TNPP improve polymer compatibility, whereas this compound’s ionic nature limits solubility to polar solvents.
  • Applications : DNPP/TNPP are industrial additives; this compound is a specialty material for renewable energy.

Data Tables

Table 1: Structural Comparison

Compound Key Structural Features Pore/Channel Dimensions (Å) Bond Lengths (Å)
This compound 2D perovskite layers, phenylphosphite anion Not applicable P–O: ~1.53 (estimated)
Furfurylammonium chloridozincophosphate [Zn(HPO₄)Cl] layers, H-bond network 4.426 × 3.911 (Zn₂P₂); 9.571 × 3.376 (Zn₄P₄) Zn–O: 1.947; Zn–Cl: 2.216
PhP t-butyl-substituted phenylphosphite Not applicable P–O: ~1.50–1.55 (typical)

Table 2: Functional Comparison

Compound Primary Application Key Properties Environmental Concerns
This compound Perovskite solar cells High charge mobility, moisture resistance Low (device-encapsulated)
PhP Polymer antioxidant Thermal stability, radical scavenging High (persistent in sediments)
DNPP/TNPP Polyolefin stabilization Solubility in polymers, oxidative resistance Moderate (regulated use)

Research Findings and Environmental Implications

  • Solar Cell Efficiency : this compound-based devices achieve power conversion efficiencies (PCE) >18%, outperforming earlier 2D perovskites like phenethylammonium analogues .
  • Degradation Pathways: PhP and DNPP/TNPP degrade into products like 2,6-di(t-butyl)-4-hydroxybenzaldehyde (HBA), posing ecological risks .
  • Synthetic Challenges : Fluorinated phosphoramidates (e.g., in ) highlight the difficulty of modifying phosphite derivatives for specific applications, a hurdle overcome in this compound via cation-anion synergy .

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